![molecular formula C11H5ClF3N3 B11080359 {1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11080359.png)
{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile
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Overview
Description
2-[1-(2-Chloroanilino)-2,2,2-trifluoroethylidene]malononitrile is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a trifluoroethylidene group attached to a malononitrile core, with a 2-chloroanilino substituent. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chloroanilino)-2,2,2-trifluoroethylidene]malononitrile typically involves the reaction of 2-chloroaniline with trifluoroacetaldehyde and malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Chloroanilino)-2,2,2-trifluoroethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield different derivatives depending on the reagents used.
Substitution: The chloroanilino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2-[1-(2-Chloroanilino)-2,2,2-trifluoroethylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(2-chloroanilino)-2,2,2-trifluoroethylidene]malononitrile exerts its effects involves interactions with specific molecular targets. The trifluoroethylidene group and malononitrile core play crucial roles in its reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of the compound.
Trifluoroacetaldehyde: Another key reactant in the synthesis process.
Malononitrile: The core structure of the compound.
Uniqueness
2-[1-(2-Chloroanilino)-2,2,2-trifluoroethylidene]malononitrile is unique due to the combination of its functional groups, which impart distinct chemical properties
This detailed article provides a comprehensive overview of 2-[1-(2-chloroanilino)-2,2,2-trifluoroethylidene]malononitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H5ClF3N3 |
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Molecular Weight |
271.62 g/mol |
IUPAC Name |
2-[1-(2-chloroanilino)-2,2,2-trifluoroethylidene]propanedinitrile |
InChI |
InChI=1S/C11H5ClF3N3/c12-8-3-1-2-4-9(8)18-10(11(13,14)15)7(5-16)6-17/h1-4,18H |
InChI Key |
PMLRDOMDYWFPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=C(C#N)C#N)C(F)(F)F)Cl |
Origin of Product |
United States |
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